Paynantheine

Catalog No.
S1538239
CAS No.
4697-66-9
M.F
C23H28N2O4
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paynantheine

CAS Number

4697-66-9

Product Name

Paynantheine

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1

InChI Key

JGZKIGWXPPFMRG-CYSPOEIOSA-N

SMILES

Array

Synonyms

(+)-Paynantheine

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC

The exact mass of the compound Paynantheine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Paynantheine (CAS 4697-66-9) is a major corynanthe-type indole alkaloid naturally occurring in Mitragyna speciosa, typically comprising 9.0% to 16.0% of the plant's total alkaloid content [1]. Structurally, it is distinguished from the primary alkaloid mitragynine by the presence of a C-20 ethenyl (vinyl) group rather than an ethyl group, alongside an R-orientation at the C-20 chiral center [2]. In industrial and research procurement, highly purified paynantheine is primarily sourced as a critical analytical reference standard for botanical quality control and as a specialized pharmacological precursor . Its specific stereochemistry and functional groups make it a highly valuable substrate for synthesizing novel opioidergic and serotonergic modulators, particularly in drug discovery programs targeting alcohol use disorder and non-addictive analgesia [3].

Substituting paynantheine with the more abundant mitragynine or its saturated diastereomer speciogynine fundamentally compromises both receptor-binding assays and downstream semi-synthetic pathways [1]. While mitragynine is heavily skewed toward mu-opioid receptor (MOR) partial agonism, paynantheine’s specific R-orientation at C-20 confers a drastically different polypharmacological profile, characterized by high affinity for serotonergic (5-HT1A) receptors and significantly reduced MOR potency [2]. From a synthetic standpoint, the C-20 ethenyl moiety in paynantheine provides an active site for targeted derivatization—such as the generation of paynantheine pseudoindoxyl—that is chemically impossible when starting from saturated analogs like mitragynine or speciociliatine[3]. Consequently, using a generic kratom alkaloid mixture or a saturated in-class substitute will result in off-target opioid activation and the failure of vinyl-specific synthetic transformations.

Serotonergic Receptor (5-HT1A) Binding Affinity

Paynantheine demonstrates a significantly higher affinity for the 5-HT1A receptor compared to the principal kratom alkaloid, mitragynine. In vitro functional assays reveal that paynantheine exhibits moderate-to-high affinity at 5-HT1A receptors (Ki ≈ 100 nM), whereas mitragynine shows dramatically lower affinity (Ki > 1.2 μM, with specific models reporting Ki = 5.8 μM) [1]. This >12-fold difference is attributed to the critical R-orientation at the C-20 position in paynantheine, which is structurally required for 5-HT1A agonistic activity[2].

Evidence Dimension5-HT1A Receptor Binding Affinity (Ki)
Target Compound Data~100 nM
Comparator Or BaselineMitragynine (>1,200 nM to 5,800 nM)
Quantified Difference>12-fold higher affinity for Paynantheine
ConditionsIn vitro radioligand binding assay at human 5-HT1A receptors

Procurement of paynantheine is essential for researchers aiming to isolate the serotonergic mood-modulating effects of kratom alkaloids without the dominant opioidergic interference seen with mitragynine.

Mu-Opioid Receptor (hMOR) Binding Profile

Unlike 7-hydroxymitragynine, which carries a high risk of abuse liability due to potent mu-opioid receptor (hMOR) activation, paynantheine exhibits a substantially reduced affinity for hMOR. Radioligand displacement assays demonstrate that paynantheine binds to hMOR with a Ki of 410 nM, compared to 233 nM for mitragynine and a highly potent 47 nM for 7-hydroxymitragynine [1]. This reduced hMOR potency allows paynantheine to block morphine-induced antinociception and hyperlocomotion in vivo without producing robust conditioned place preference (CPP) [2].

Evidence DimensionhMOR Binding Affinity (Ki)
Target Compound Data410 nM
Comparator Or Baseline7-Hydroxymitragynine (47 nM) and Mitragynine (233 nM)
Quantified Difference8.7-fold lower affinity than 7-hydroxymitragynine; 1.7-fold lower than mitragynine
ConditionsRadioligand displacement assay at human mu-opioid receptors

Buyers developing non-addictive therapeutics for alcohol use disorder or pain management should select paynantheine as a starting scaffold to intentionally minimize mu-opioid-mediated abuse liability.

Precursor Suitability for Pseudoindoxyl Derivatization

Paynantheine serves as an exclusive precursor for the synthesis of paynantheine pseudoindoxyl and 7-hydroxypaynantheine, derivatives currently being investigated for the treatment of alcohol use disorder. Because paynantheine possesses a distinctive C-20 ethenyl group, its downstream derivatives exhibit distinct delta-opioid receptor (δOR) potencies and beta-arrestin recruitment profiles compared to mitragynine-derived analogs [1]. In behavioral assays, 7-hydroxypaynantheine dose-dependently decreased voluntary alcohol consumption in wild-type mice but not in δOR knockout mice, confirming its specialized mechanism of action [2].

Evidence DimensionDownstream analog synthesis viability
Target Compound DataYields paynantheine pseudoindoxyl (retains C-20 ethenyl group)
Comparator Or BaselineMitragynine (yields saturated C-20 ethyl derivatives)
Quantified DifferenceExclusive access to vinyl-substituted pseudoindoxyl chemical space
ConditionsSemi-synthetic oxidation and rearrangement workflows

Procurement of paynantheine is mandatory for medicinal chemistry programs specifically targeting the synthesis of vinyl-bearing kratom pseudoindoxyls for δOR-mediated therapies.

Analytical Resolution in Botanical Quality Control

In the standardization of commercial Mitragyna speciosa extracts, paynantheine constitutes a major fraction (9.0–16.0%) of the total alkaloid content, second only to mitragynine [1]. Accurate quantification requires pure paynantheine reference standards to resolve it chromatographically from its diastereomers, speciogynine (6.6–8.6%) and speciociliatine (8.6–16.6%), which share identical molecular weights but exhibit drastically different pharmacological toxicities and receptor affinities . Without a high-purity paynantheine standard, co-elution risks artificially inflating the reported concentrations of other minor alkaloids.

Evidence DimensionNatural abundance in botanical matrix
Target Compound Data9.0–16.0% of total alkaloids
Comparator Or BaselineSpeciogynine (6.6–8.6%)
Quantified Difference~1.5 to 2-fold higher natural abundance than speciogynine
ConditionsHPLC/MS profiling of Mitragyna speciosa extracts

Analytical testing laboratories must procure exact paynantheine standards (CAS 4697-66-9) to achieve regulatory compliance and ensure accurate peak resolution in complex botanical matrices.

Analytical Reference Standards for Botanical QA/QC

Due to its high abundance (9.0–16.0%) in kratom extracts, pure paynantheine is an essential procurement item for analytical laboratories performing HPLC/MS quantification. It is required to accurately resolve alkaloid profiles and prevent co-elution errors with diastereomers like speciogynine and speciociliatine, ensuring regulatory compliance [1].

Precursor for Alcohol Use Disorder Therapeutics

Paynantheine is the specific starting material required for the semi-synthesis of paynantheine pseudoindoxyl and 7-hydroxypaynantheine. These derivatives are uniquely valued for their delta-opioid receptor (δOR) activity and reduced mu-opioid abuse liability, making paynantheine a critical scaffold in addiction medicine research [2].

Serotonergic Pathway Isolation Assays

Because paynantheine exhibits >12-fold higher affinity for 5-HT1A receptors compared to mitragynine, it is the preferred compound for neuropharmacological studies aiming to isolate the serotonergic, mood-modulating effects of corynanthe-type alkaloids without triggering dominant opioid receptor responses [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

396.20490738 Da

Monoisotopic Mass

396.20490738 Da

Heavy Atom Count

29

UNII

YLG43M4U5V

Wikipedia

Paynantheine

Dates

Last modified: 04-14-2024
1.Philipp, A.A.,Wissenbach, D.K.,Weber, A.A., et al. Metabolism studies of the Kratom alkaloids mitraciliatine and isopaynantheine, diastereomers of the main alkaloids mitragynine and paynantheine, in rat and human urine using liquid chromatography- linea.

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